molecular formula C13H15N3O3 B2913999 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one CAS No. 1902931-72-9

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one

Cat. No.: B2913999
CAS No.: 1902931-72-9
M. Wt: 261.281
InChI Key: MYRBVJWEGGKKKQ-UHFFFAOYSA-N
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Description

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a versatile compound with a unique structure that combines a pyridine ring, an azetidine ring, and a pyrrolidinone ring.

Preparation Methods

The synthesis of 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one involves several steps, typically starting with the preparation of the azetidine and pyrrolidinone rings. One common method involves the selective synthesis of pyrrolidin-2-ones via the ring contraction and deformylative functionalization of piperidine derivatives . This process includes the formation of pyrrolidine-2-carbaldehyde followed by carboxylic acid formation, decarboxylation, and ipso-oxidation. The azetidine ring can be synthesized through a one-pot cascade double [3 + 2] cycloaddition reaction . Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like Oxone and Cu(OAc)2, and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrolidinone ring can lead to the formation of carboxylic acids, while substitution reactions on the pyridine ring can introduce various functional groups .

Scientific Research Applications

This compound has a wide range of scientific research applications In chemistry, it is used as a building block for the synthesis of more complex moleculesIt is also used in material science for the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as pyrrolidine-2-one and azetidin-2-one derivatives. These compounds share some structural similarities but differ in their chemical properties and biological activities. For example, pyrrolidine-2-one derivatives are known for their anticonvulsant activity, while azetidin-2-one derivatives are important in the development of antibiotics like penicillin .

Biological Activity

5-(3-(Pyridin-3-yloxy)azetidine-1-carbonyl)pyrrolidin-2-one is a complex organic compound that has garnered attention for its potential biological activities, particularly in therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15N3O3C_{13}H_{15}N_{3}O_{3}, with a molecular weight of approximately 261.28 g/mol. The structure features both azetidine and pyrrolidine rings, along with a pyridine moiety, contributing to its diverse chemical reactivity and biological activity.

PropertyValue
Molecular FormulaC13H15N3O3C_{13}H_{15}N_{3}O_{3}
Molecular Weight261.28 g/mol
CAS Number1902931-72-9

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate azetidine and pyrrolidine derivatives. A common method includes the reaction of 3-pyridinyloxyazetidine with appropriate isocyanates to form the desired product through amide bond formation.

Research indicates that compounds like this compound may interact with specific biological targets such as viral polymerases or proteases. This interaction can inhibit viral replication processes, making it a candidate for treating viral infections like hepatitis C .

Antiviral Activity

The compound has shown potential antiviral properties by disrupting the life cycle of viruses through inhibition of key enzymes involved in viral replication. Studies suggest that its mechanism may involve:

  • Inhibition of Viral Polymerases : The compound may bind to viral polymerases, preventing them from synthesizing new viral genomes.
  • Protease Inhibition : By inhibiting proteases, the compound may prevent the maturation of viral proteins necessary for viral assembly.

Cytotoxicity Studies

In vitro studies have evaluated the cytotoxic effects of similar compounds on various cancer cell lines. For instance, related derivatives have demonstrated moderate cytotoxicity against A549, MCF-7, and HeLa cell lines, with IC50 values indicating effective growth inhibition (e.g., IC50 values ranging from 1.06 to 2.73 μM) .

Case Studies

  • Antiviral Efficacy : A study focusing on azetidine derivatives reported promising results in inhibiting hepatitis C virus replication in cell culture models. The mechanism was attributed to direct interference with the viral polymerase activity.
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects of structurally similar compounds on human cancer cell lines, revealing significant inhibition rates that suggest potential for further development as anticancer agents.

Properties

IUPAC Name

5-(3-pyridin-3-yloxyazetidine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O3/c17-12-4-3-11(15-12)13(18)16-7-10(8-16)19-9-2-1-5-14-6-9/h1-2,5-6,10-11H,3-4,7-8H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYRBVJWEGGKKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC1C(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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